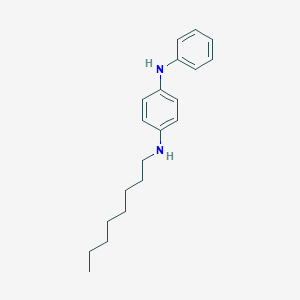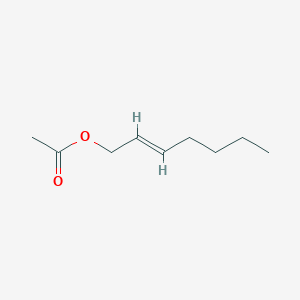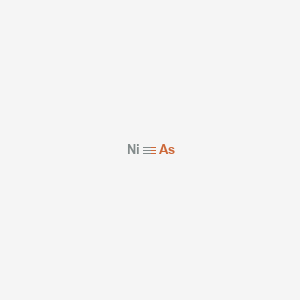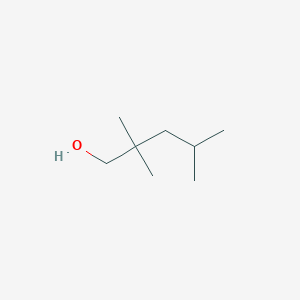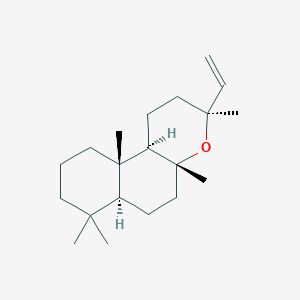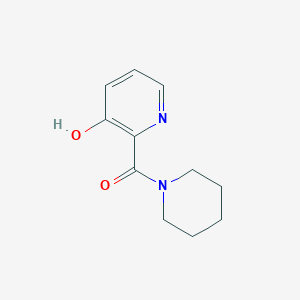![molecular formula C9H7F3O B074297 2-[3-(Trifluoromethyl)phenyl]oxirane CAS No. 1428-54-2](/img/structure/B74297.png)
2-[3-(Trifluoromethyl)phenyl]oxirane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to 2-[3-(Trifluoromethyl)phenyl]oxirane involves various strategies, including nucleophilic substitution reactions and ring-opening polymerization. For instance, one approach for synthesizing a related compound, poly{2-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyloxy)methyl]oxirane}, involves the nucleophilic substitution reaction of epichlorohydrin with 1,1,2,2-tetrahydroperfluoro-1-octanol, followed by ring-opening polymerization using boron trifluoride etherate as the initiator (Li Zhan-xiong, 2012).
Molecular Structure Analysis
The molecular structure of compounds incorporating the oxirane moiety can be characterized by techniques such as X-ray crystallography. For example, the crystallographic characterization of a closely related compound, 1-((2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole, provides insights into its conformation and interactions within the crystal lattice, demonstrating the influence of the oxirane ring on the molecule's overall structure (Pallav D. Patel, T. Talele, F. Fronczek, 2009).
科学的研究の応用
Enantioselective Synthesis and Chiral Resolution
- 2-[3-(Trifluoromethyl)phenyl]oxirane has been utilized in the enantioselective synthesis of trifluoromethylated compounds. For instance, ethyl trifluoropyruvate was reduced and resolved to produce enantiomerically pure trifluorolactic acids, which were then converted into (R)- and (S)-(trifluoromethyl)oxirane (von dem Bussche-Hünnefeld, Cescato, & Seebach, 1992).
Green Chemistry and Efficient Synthesis
- The compound has been used in green chemistry approaches. For example, a multi-hundred gram synthesis of a cholesteryl ester transfer protein (CETP) inhibitor was achieved with (S)-(−)-2-(trifluoromethyl)oxirane, demonstrating its utility in large-scale, environmentally friendly synthesis (Li et al., 2010).
Molecular Structure and Crystallography
- Research into the molecular structure and crystallography of derivatives of 2-[3-(Trifluoromethyl)phenyl]oxirane has been conducted. Such studies have revealed detailed insights into the molecular conformation and intermolecular interactions of these compounds (Patel, Talele, & Fronczek, 2009).
Synthetic and Medicinal Chemistry
- In medicinal chemistry, derivatives of 2-[3-(Trifluoromethyl)phenyl]oxirane have been synthesized and studied for various biological activities. For example, phenylalkyloxiranecarboxylic acid derivatives were synthesized and examined for their hypoglycemic activities (Eistetter & Wolf, 1982).
Novel Chemical Reactions and Mechanisms
- The compound has been central to studies exploring novel chemical reactions and mechanisms, such as the generation and stereospecific alkylation of alpha-trifluoromethyl oxiranyl anion, which is significant for the synthesis of optically active trifluoromethylated tertiary alcohols (Yamauchi, Katagiri, & Uneyama, 2002).
Polymer Chemistry
- In the field of polymer chemistry, oxiranes including 2-[3-(Trifluoromethyl)phenyl]oxirane have been utilized in the ring-opening polymerization processes to create novel polymeric materials with specific structural and functional properties (Soeda, Okamoto, Toshima, & Matsumura, 2002).
Safety And Hazards
The safety information for 2-[3-(Trifluoromethyl)phenyl]oxirane indicates that it is potentially dangerous. The hazard statements include H226, H302, H311, H315, H319, H335, H350 . These codes correspond to various hazards such as flammability, harmful if swallowed or in contact with skin, causes skin and eye irritation, may cause respiratory irritation, and may cause cancer .
特性
IUPAC Name |
2-[3-(trifluoromethyl)phenyl]oxirane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O/c10-9(11,12)7-3-1-2-6(4-7)8-5-13-8/h1-4,8H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDZLYPFMASMVQF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=CC(=CC=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40552179 |
Source


|
| Record name | 2-[3-(Trifluoromethyl)phenyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40552179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(Trifluoromethyl)phenyl]oxirane | |
CAS RN |
1428-54-2 |
Source


|
| Record name | 2-[3-(Trifluoromethyl)phenyl]oxirane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1428-54-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[3-(Trifluoromethyl)phenyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40552179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

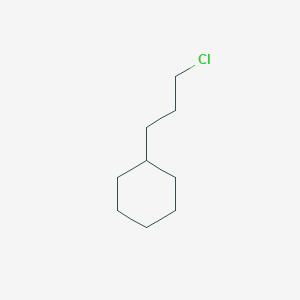
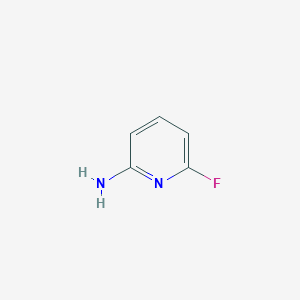
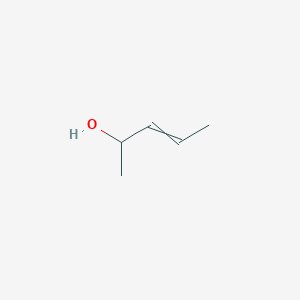
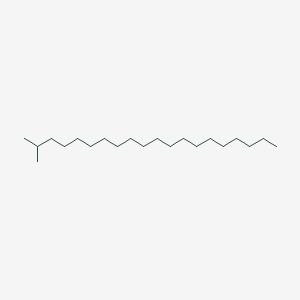
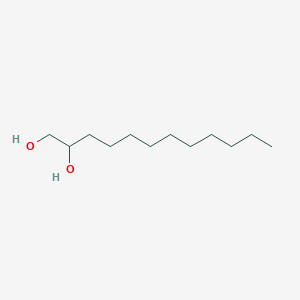
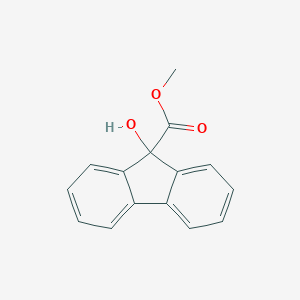
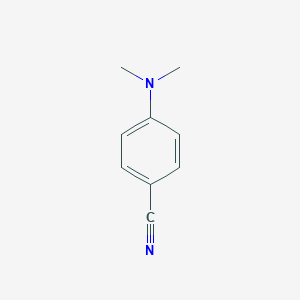
![6-Methylbenzo[b]thiophene-2-carboxylic acid](/img/structure/B74233.png)
